

Technical Guide: Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate</i>
Compound Name:	<i>Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate</i>
Cat. No.:	B568056

[Get Quote](#)

CAS Number: 1223573-41-8

A Comprehensive Overview for Advanced Research and Development

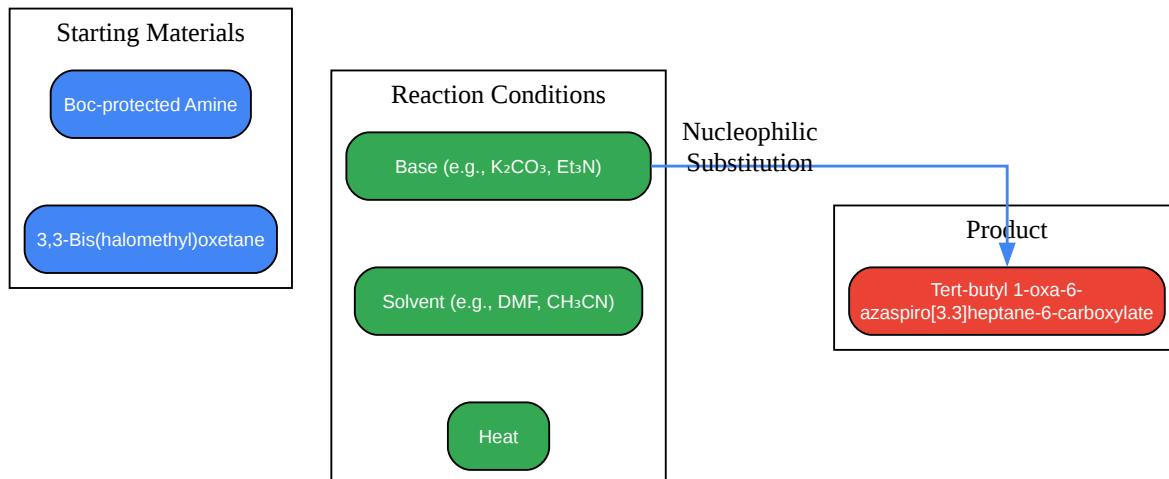
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate**, a valuable building block in medicinal chemistry. This document consolidates essential data, experimental protocols, and conceptual frameworks to support its application in the development of novel therapeutics.

Core Compound Properties

Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a heterocyclic compound featuring a spirocyclic scaffold composed of an oxetane and an azetidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in multi-step organic syntheses.

Property	Value	Source
CAS Number	1223573-41-8	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1]
Molecular Weight	199.25 g/mol	N/A
Monoisotopic Mass	199.12085 Da	[2]
Predicted XlogP	0.8	[2]
Appearance	White to off-white solid	N/A
Purity	Typically ≥95%	N/A
Solubility	Soluble in methanol, ethanol, and dichloromethane	N/A
Storage	Store in a cool, dry place, protected from light	N/A


Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of **tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate** is not detailed in the reviewed literature, the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptane derivatives provides a well-established strategic framework. A general and adaptable synthetic approach is outlined below, based on reported methods for similar structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

General Synthetic Strategy: Nucleophilic Cyclization

The core of the 1-oxa-6-azaspiro[3.3]heptane scaffold is typically constructed via a nucleophilic cyclization reaction. This involves the reaction of a suitable amine with a bifunctional electrophile containing the oxetane ring.

Conceptual Workflow for the Synthesis of the 1-oxa-6-azaspiro[3.3]heptane core:

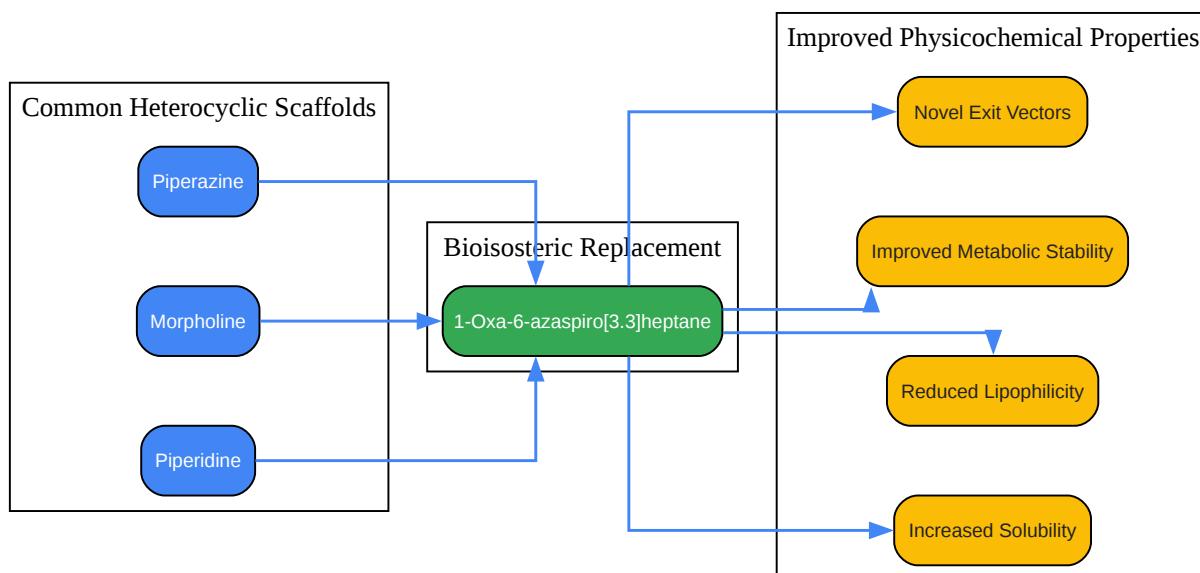
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target molecule.

Illustrative Experimental Protocol (Adapted from related syntheses):

- Reaction Setup: To a solution of a Boc-protected amine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH_3CN), is added a base (e.g., potassium carbonate or triethylamine).
- Addition of Electrophile: 3,3-Bis(bromomethyl)oxetane or a similar di-electrophilic oxetane derivative is added to the reaction mixture.
- Reaction Conditions: The mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate**.


Role in Drug Discovery and Medicinal Chemistry

The 1-oxa-6-azaspiro[3.3]heptane scaffold is of significant interest to medicinal chemists due to its properties as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Application as a Bioisostere

The rigid, three-dimensional structure of the 1-oxa-6-azaspiro[3.3]heptane moiety makes it an attractive replacement for more common heterocyclic rings in drug candidates, such as piperidine and morpholine.^{[3][5][6]}

Logical Relationship of Bioisosteric Replacement:

[Click to download full resolution via product page](#)

Caption: Bioisosteric relationship and resulting property improvements.

The introduction of the spirocyclic oxetane can lead to several advantageous modifications of a drug candidate's properties:

- Reduced Lipophilicity: Counterintuitively, the addition of the carbon-rich spirocyclic system can lead to a decrease in the octanol-water partition coefficient (logP), which can improve the pharmacokinetic profile of a drug.[6]
- Increased Aqueous Solubility: The presence of the oxygen atom in the oxetane ring can enhance the hydrogen bonding capacity and overall polarity of the molecule, leading to better solubility.[3]
- Improved Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation compared to more flexible aliphatic rings.[3]
- Novel Structural Scaffolds and Exit Vectors: The rigid geometry of the spirocycle provides well-defined exit vectors for substituents, allowing for precise exploration of the chemical space around a biological target.[5]

Signaling Pathway Interactions

While specific signaling pathways directly modulated by **tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate** are not yet extensively documented in publicly available literature, its derivatives are being investigated in various therapeutic areas. For instance, spirocyclic compounds are being explored as MOR (mu-opioid receptor) agonists for the treatment of pain.[7] The incorporation of this scaffold into known pharmacophores allows for the fine-tuning of activity against specific biological targets.

Conclusion

Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a promising and versatile building block for the development of next-generation therapeutics. Its unique structural and physicochemical properties offer medicinal chemists a valuable tool to overcome common challenges in drug design, such as poor solubility, metabolic instability, and the need for novel intellectual property. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully exploit its potential in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | 1223573-41-8 [sigmaaldrich.com]
- 2. PubChemLite - Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (C10H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568056#tert-butyl-1-oxa-6-azaspiro-3-3-heptane-6-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com